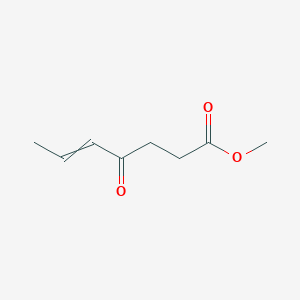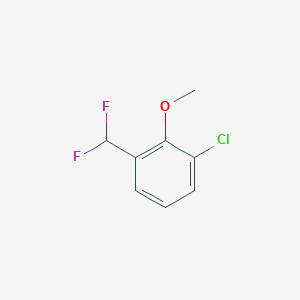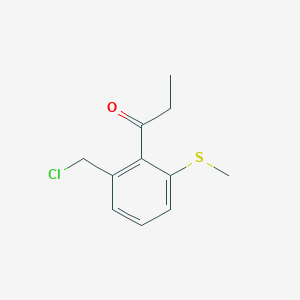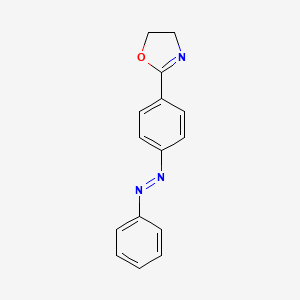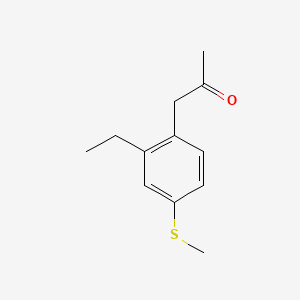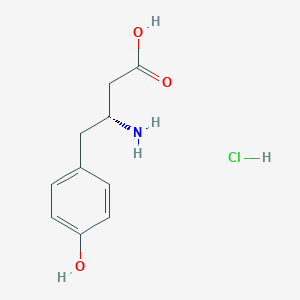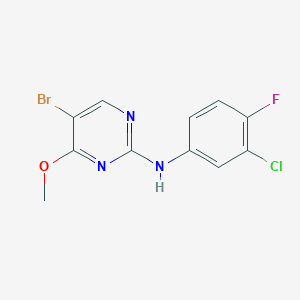
5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy functional groups attached to a pyrimidine ring
Preparation Methods
The synthesis of 5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine and chlorine) makes this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, the methoxy group can be oxidized to a carbonyl group using oxidizing agents.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for forming carbon–carbon bonds in the synthesis of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound may be used in the development of new biochemical assays and as a probe to study biological processes.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary and are often the subject of detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine include other pyrimidine derivatives with different substituents. Some examples are:
- 5-bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide
- 5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide
These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical properties and applications
Properties
Molecular Formula |
C11H8BrClFN3O |
|---|---|
Molecular Weight |
332.55 g/mol |
IUPAC Name |
5-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C11H8BrClFN3O/c1-18-10-7(12)5-15-11(17-10)16-6-2-3-9(14)8(13)4-6/h2-5H,1H3,(H,15,16,17) |
InChI Key |
DAPJQPWHKINWRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1Br)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphenyl[(trifluoromethanesulfonyl)oxy]borane](/img/structure/B14075115.png)
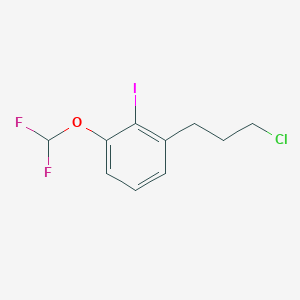
![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)

